

An In-depth Technical Guide to 4-chloro-N-ethylpyrimidin-2-amine

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Compound of Interest

Compound Name: 4-chloro-N-ethylpyrimidin-2-amine

Cat. No.: B1323144

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Introduction

4-chloro-N-ethylpyrimidin-2-amine is a substituted pyrimidine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **4-chloro-N-ethylpyrimidin-2-amine**, aimed at supporting research and development endeavors in the pharmaceutical and agrochemical industries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-chloro-N-ethylpyrimidin-2-amine** is fundamental for its application in chemical synthesis and drug design. The key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₈ CIN ₃	[1]
Molecular Weight	157.60 g/mol	[1] [2]
Appearance	White to off-white solid	[3]
Boiling Point	269.05 °C at 760 mmHg	[1] [3]
Density	1.273 g/cm ³	[1] [4]
logP (calculated)	1.8	[2]
CAS Number	86575-65-7	[1]

Note: Experimental data for melting point, pKa, and aqueous solubility are not readily available in the cited literature. The provided logP is a computed value.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods that can be adapted for **4-chloro-N-ethylpyrimidin-2-amine**.

Melting Point Determination

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.

Methodology:

- A small, dry sample of **4-chloro-N-ethylpyrimidin-2-amine** is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of a melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.

- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.

Methodology:

- A precisely weighed amount of **4-chloro-N-ethylpyrimidin-2-amine** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.
- The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
- A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution from a burette.
- The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical approach to determine the aqueous solubility of a compound.

Methodology:

- An excess amount of solid **4-chloro-N-ethylpyrimidin-2-amine** is added to a known volume of deionized water in a sealed flask.

- The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the suspension is allowed to settle, and the undissolved solid is removed by filtration or centrifugation.
- The concentration of **4-chloro-N-ethylpyrimidin-2-amine** in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Synthesis of 4-chloro-N-ethylpyrimidin-2-amine

4-chloro-N-ethylpyrimidin-2-amine can be synthesized via nucleophilic aromatic substitution. A general procedure for the synthesis of related 2-amino-4-chloro-pyrimidine derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine with the corresponding amine.^[5] While a specific, detailed protocol for the title compound is not available, the following represents a plausible synthetic route.

General Procedure:

- To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent (e.g., anhydrous propanol), an excess of ethylamine is added.^[5]
- A base, such as triethylamine, may be added to scavenge the HCl generated during the reaction.^[5]
- The reaction mixture is heated, potentially under microwave irradiation to accelerate the reaction, and monitored by Thin Layer Chromatography (TLC).^[5]
- Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation and filtration, followed by extraction with an organic solvent like ethyl acetate and washing with an aqueous solution of sodium bicarbonate.^[5]
- The crude product is then purified, typically by column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

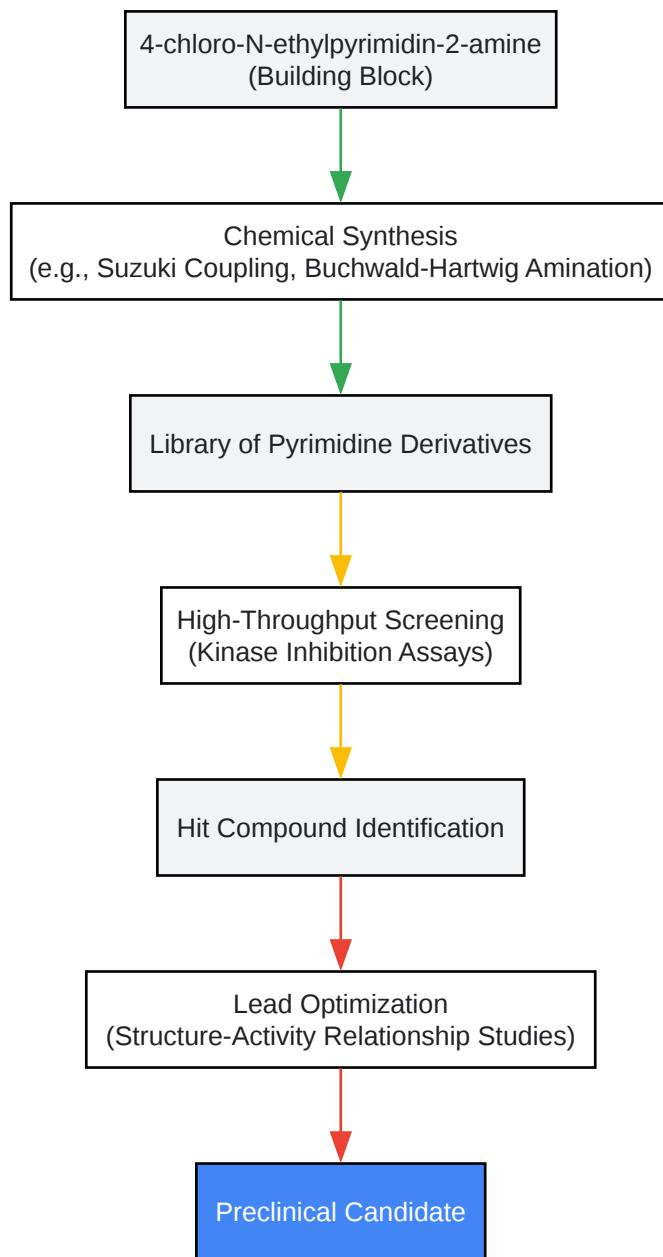
4-chloro-N-ethylpyrimidin-2-amine is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.^[1] The pyrimidine scaffold is a common feature in many kinase inhibitors that target various signaling pathways implicated in cell proliferation, survival, and angiogenesis.

While there is no direct evidence of **4-chloro-N-ethylpyrimidin-2-amine** itself modulating specific signaling pathways, its role as a precursor for kinase inhibitors suggests that the final products derived from it could potentially target kinases within pathways such as:

- MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.
- PI3K/Akt/mTOR Pathway: Crucial for cell proliferation, survival, and metabolism.
- VEGFR Signaling Pathway: Involved in angiogenesis, the formation of new blood vessels.

The logical relationship for its application in drug discovery is outlined below.

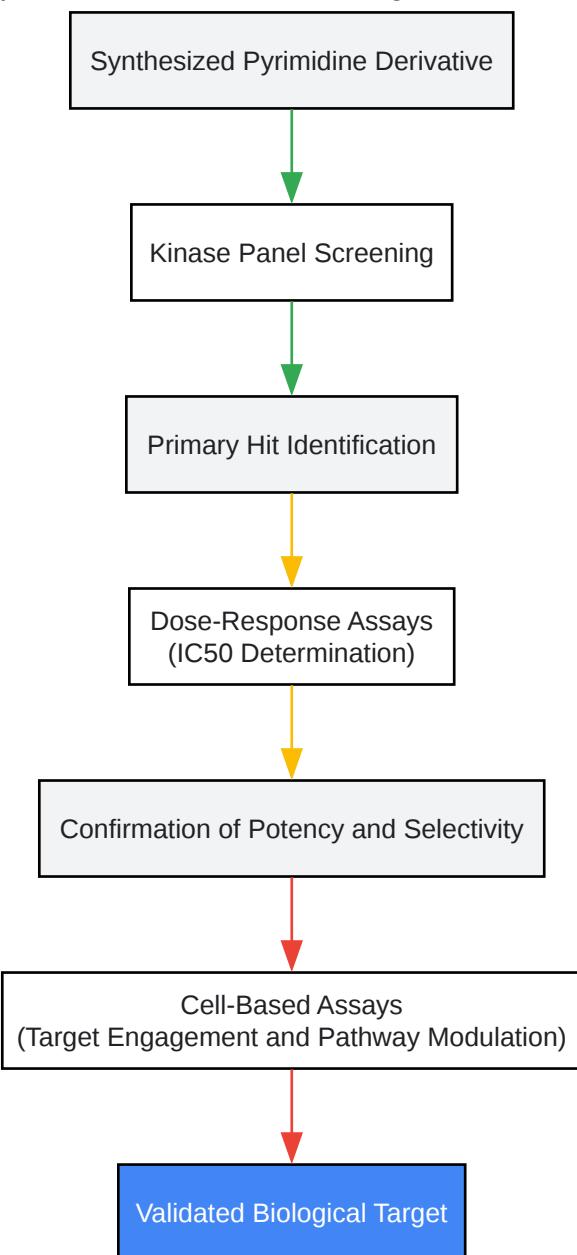
Logical Workflow for Application in Drug Discovery

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Caption: Workflow from building block to preclinical candidate.

The experimental workflow for identifying the biological targets of compounds derived from **4-chloro-N-ethylpyrimidin-2-amine** would typically involve screening against a panel of kinases.

Experimental Workflow for Target Identification



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Caption: Workflow for identifying the biological target of a synthesized compound.

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